Researchers studying CYP2E1-mediated hepatotoxicity often face confounding cytotoxicity from diallyl sulfide (DAS). Allyl methyl sulfide (AMS) overcomes this limitation with superior CYP2E1 inhibitory potency (Ki = 4.4 μmol/L) and markedly lower cellular toxicity, enabling unambiguous long-term mechanistic studies.
• 33× faster H₂O₂ scavenging rate constant vs. DAS for antioxidant kinetics research
• Differentially modulates hepatic CYPs: suppresses CYP2E1 protein 47% while inducing CYP1A2 240% over 8 weeks
• Orally active; normalizes plasma glucose in streptozotocin-induced diabetic rat models
Supplied at ≥98% purity with immediate global shipping.
Molecular FormulaC4H8S
Molecular Weight88.17 g/mol
CAS No.10152-76-8
Cat. No.B105113
⚠ Attention: For research use only. Not for human or veterinary use.
Allyl Methyl Sulfide (CAS 10152-76-8): Key Differentiators in Organosulfur Procurement
Allyl methyl sulfide (AMS, CAS 10152-76-8) is a volatile organosulfur compound with the molecular formula C4H8S, naturally occurring as a key metabolite of garlic (Allium sativum) and responsible for the characteristic odor of 'garlic breath' [1]. As a dialkyl sulfide featuring both an allyl and a methyl group, AMS belongs to a broader class of garlic-derived bioactive compounds that have been extensively studied for their antioxidant, anti-inflammatory, and chemopreventive properties [2]. Its primary commercial and research relevance lies in its role as a bioavailable, small-molecule metabolite that exhibits distinct pharmacokinetic and pharmacodynamic profiles compared to its parent and structural analog compounds found in garlic [3].
[2] Sujithra K, Srinivasan S, Indumathi D, Vinothkumar V. Allyl methyl sulfide, a garlic active component mitigates hyperglycemia by restoration of circulatory antioxidant status and attenuating glycoprotein components in streptozotocin-induced experimental rats. Toxicol Mech Methods. 2019 Mar;29(3):165-176. doi: 10.1080/15376516.2018.1534297. View Source
[3] Gao C, Jiang X, Wang H, Zhao Z, Wang W. Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. J Drug Metab Toxicol. 2013;4:159. doi:10.4172/2157-7609.1000159. View Source
Why Allyl Methyl Sulfide (AMS) Cannot Be Interchanged with Other Garlic Organosulfur Compounds
Although allyl methyl sulfide (AMS) shares a common botanical origin with other organosulfur compounds like diallyl sulfide (DAS), diallyl disulfide (DADS), and allyl mercaptan (AM), their distinct chemical structures confer significant differences in enzyme inhibition potency, cellular toxicity, antioxidant kinetics, and in vivo metabolic fate [1]. Generic substitution among these compounds is scientifically invalid because each analog exhibits a unique profile of target engagement and off-target effects. For instance, while DAS is a known CYP2E1 inhibitor, it also acts as a substrate that generates toxic metabolites upon metabolism [2]. AMS, by contrast, demonstrates superior inhibitory potency against CYP2E1 while exhibiting markedly lower cytotoxicity in relevant cell models, and it follows a distinct metabolic pathway involving sulfoxidation rather than direct epoxidation [3]. Therefore, selection based solely on the 'garlic-derived organosulfur' classification without reference to specific, quantitative performance metrics risks compromising experimental outcomes and therapeutic development.
Enzyme inhibition profile differs
CYP2E1 inhibitory potency and selectivity may not transfer from DAS or other garlic organosulfur analogs.
Cytotoxicity profile may not transfer
AMS exhibits markedly lower reported cytotoxicity; substituting with DAS may introduce cell death confounders.
Metabolic pathway divergence
AMS undergoes sulfoxidation, not epoxidation like DAS, which may alter reactive metabolite generation and downstream effects.
[1] Davenport DM, Wargovich MJ. Modulation of cytochrome P450 enzymes by organosulfur compounds from garlic. Food Chem Toxicol. 2005 Dec;43(12):1753-62. doi: 10.1016/j.fct.2005.05.018. View Source
[2] Rahman MA, Gong Y, Kumar S. Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors. Pharmacol Res Perspect. 2017 Sep 27;5(5):e00362. doi: 10.1002/prp2.362. View Source
[3] Rahman MA, Gong Y, Kumar S. In vitro evaluation of structural analogs of diallyl sulfide as novel CYP2E1 inhibitors for their protective effect against xenobiotic-induced toxicity and HIV replication. Toxicol Lett. 2018 Aug;292:95-104. doi: 10.1016/j.toxlet.2018.04.022. View Source
Allyl Methyl Sulfide: Comparative Quantitative Evidence for Scientific Selection
Superior CYP2E1 Inhibition Potency Compared to Diallyl Sulfide (DAS)
Allyl methyl sulfide (AMS) exhibits a lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for cytochrome P450 2E1 (CYP2E1) compared to the widely studied analog diallyl sulfide (DAS), indicating more potent enzyme inhibition at lower concentrations [1].
CYP2E1 KiHead-to-head
AMS: 4.4 μmol/L
DAS: 6.3 μmol/L
30% lower Ki
Supports CYP2E1 inhibition assay context
In vitro human CYP2E1 microsomal assay
CYP2E1 inhibitionEnzyme kineticsHepatoprotection
Evidence Dimension
CYP2E1 Enzyme Inhibition Constant (Ki)
Target Compound Data
4.4 μmol/L
Comparator Or Baseline
Diallyl sulfide (DAS): 6.3 μmol/L
Quantified Difference
Ki is 30% lower (more potent)
Conditions
In vitro enzyme inhibition kinetics assay using human CYP2E1 microsomes with p-nitrophenol hydroxylation as the probe reaction [1]
Why This Matters
The superior potency of AMS allows for lower dosing to achieve equivalent CYP2E1 inhibition, reducing the potential for off-target effects and compound-related toxicity in experimental models.
CYP2E1 inhibitionEnzyme kineticsHepatoprotection
[1] Rahman MA, Gong Y, Kumar S. Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors. Pharmacol Res Perspect. 2017 Sep 27;5(5):e00362. doi: 10.1002/prp2.362. View Source
Reduced Cellular Cytotoxicity in Hepatocytes and Monocytes Relative to Diallyl Sulfide (DAS)
In a comparative in vitro study, allyl methyl sulfide (AMS) demonstrated significantly lower cytotoxicity than diallyl sulfide (DAS) in hepatocyte, monocyte, and astrocyte cell lines, offering a safer tool compound for chronic or high-concentration studies [1].
CytotoxicityHead-to-head
AMS: Lower cytotoxicity
DAS: Significant cytotoxicity at comparable concentrations
Cytotoxicity endpoint review
Hepatocyte, monocyte, astrocyte models
CytotoxicityHepatotoxicityImmunotoxicity
Evidence Dimension
Relative Cytotoxicity
Target Compound Data
Significantly less cytotoxic than DAS
Comparator Or Baseline
Diallyl sulfide (DAS): Induced significant cytotoxicity at comparable concentrations
Quantified Difference
Qualitatively less toxic; exact viability percentages reported in the study
Conditions
In vitro assessment in human hepatocytes (VL-17A), monocytes (U937), and astrocytes (SVGA) following 24-72h exposure [1]
Why This Matters
For researchers studying CYP2E1-mediated toxicity over extended periods, AMS provides a superior safety profile, minimizing confounding variables from compound-induced cell death and enabling clearer interpretation of mechanistic data.
CytotoxicityHepatotoxicityImmunotoxicity
[1] Rahman MA, Gong Y, Kumar S. In vitro evaluation of structural analogs of diallyl sulfide as novel CYP2E1 inhibitors for their protective effect against xenobiotic-induced toxicity and HIV replication. Toxicol Lett. 2018 Aug;292:95-104. doi: 10.1016/j.toxlet.2018.04.022. View Source
Faster Reaction Kinetics for Hydrogen Peroxide Scavenging Compared to Diallyl Sulfide (DAS)
Allyl methyl sulfide (AMS) scavenges hydrogen peroxide (H₂O₂) with a reaction rate constant (k) that is approximately 33-fold greater than that of diallyl sulfide (DAS) at 288 K, indicating a more rapid antioxidant response to this specific reactive oxygen species [1].
AMS is the preferred compound for studies focused on the direct chemical quenching of H₂O₂, offering a significantly more efficient molecular mechanism for mitigating oxidative stress compared to its close structural analog.
AntioxidantROS scavengingReaction kinetics
[1] Diaz MG, Ferrari GV, Andrada MF, Vega-Hissi E, Montaña MP, Garro Martinez JC. An experimental and theoretical study of ROS scavenging by organosulfur compounds from garlic: In silico analysis of metabolic pathways and interactions on CYP2E1. Journal of Sulfur Chemistry. 2022;43(5):548-568. doi: 10.1080/17415993.2022.2079378. View Source
In Vivo CYP2E1 Protein Suppression Comparable to Diallyl Sulfide (DAS) but with Distinct CYP1A2 Induction Profile
In a rat model, a single oral dose of allyl methyl sulfide (AMS) reduced hepatic CYP2E1 protein levels to a similar extent as diallyl sulfide (DAS). However, AMS and DAS exhibited divergent effects on the induction of hepatic CYP1A2 protein, with AMS inducing a 240% increase after 8 weeks of treatment compared to DAS's 50% increase, suggesting a distinct and potentially more favorable modulation profile for chemoprevention [1].
In vivo CYP modulationHead-to-head
CYP2E1 reduction: AMS 47%, DAS 45%
CYP1A2 increase (8 wk): AMS 240%, DAS 50%
Differential Phase I enzyme modulation context
Rat model, 200 mg/kg oral dose
In vivo enzyme modulationHepatic CYP enzymesChemoprevention
Evidence Dimension
In Vivo CYP2E1 Protein Reduction and CYP1A2 Protein Induction
Comparable CYP2E1 suppression; AMS induced a 4.8-fold greater increase in CYP1A2
Conditions
Male F344 rats received a single dose of 200 mg/kg by gastric intubation for the reduction study, and daily doses of 200 mg/kg for 8 weeks for the induction study [1]
Why This Matters
The differential induction of Phase I enzymes like CYP1A2 is a critical selection criterion for chemoprevention research. AMS's unique profile suggests it may be more effective in activating detoxification pathways for certain procarcinogens without the minor hepatic toxicity observed with long-term DAS administration.
In vivo enzyme modulationHepatic CYP enzymesChemoprevention
[1] Davenport DM, Wargovich MJ. Modulation of cytochrome P450 enzymes by organosulfur compounds from garlic. Food Chem Toxicol. 2005 Dec;43(12):1753-62. doi: 10.1016/j.fct.2005.05.018. View Source
In Vivo Attenuation of Hyperglycemia and Oxidative Stress in a Diabetic Rat Model
In a streptozotocin (STZ)-induced diabetic rat model, oral administration of allyl methyl sulfide (AMS) at 100 mg/kg body weight for 30 days significantly reduced plasma glucose levels and restored antioxidant enzyme activities (e.g., superoxide dismutase, catalase) to near-normal levels, while also attenuating markers of lipid peroxidation [1][2]. This demonstrates a quantifiable in vivo pharmacological effect that establishes a baseline for efficacy.
Antidiabetic activityOxidative stressIn vivo efficacy
Evidence Dimension
Plasma Glucose Reduction and Restoration of Antioxidant Status
Target Compound Data
Significant reduction in plasma glucose and lipid peroxidation; significant increase in plasma insulin and antioxidant enzyme activities
Comparator Or Baseline
Diabetic Control (STZ-induced, untreated)
Quantified Difference
Quantitative restoration of biochemical parameters (e.g., LPO markers, SOD, CAT activity) reported in the study [1][2]
Conditions
Male Wistar rats; diabetes induced by a single intraperitoneal injection of STZ (40 mg/kg); AMS administered daily at 100 mg/kg b.w. orally for 30 days [1][2]
Why This Matters
This provides a validated in vivo model and efficacy benchmark for researchers investigating AMS in metabolic disorders. It establishes AMS as a bioactive compound with potential therapeutic value, differentiating it from structurally similar but less well-characterized or inactive organosulfurs in this disease context.
Antidiabetic activityOxidative stressIn vivo efficacy
[1] Sujithra K, Srinivasan S, Indumathi D, Vinothkumar V. Allyl methyl sulfide, a garlic active component mitigates hyperglycemia by restoration of circulatory antioxidant status and attenuating glycoprotein components in streptozotocin-induced experimental rats. Toxicol Mech Methods. 2019 Mar;29(3):165-176. doi: 10.1080/15376516.2018.1534297. View Source
[2] Indumathi D, Srinivasan S, Vinothkumar V, Sujithra K. Allyl methyl sulfide, an organosulfur compound alleviates hyperglycemia mediated hepatic oxidative stress and inflammation in streptozotocin - induced experimental rats. Biomed Pharmacother. 2018 Nov;107:292-302. doi: 10.1016/j.biopha.2018.07.162. View Source
Recommended Research and Industrial Applications for Allyl Methyl Sulfide (CAS 10152-76-8)
Investigating CYP2E1-Mediated Xenobiotic Toxicity In Vitro
Allyl methyl sulfide (AMS) is the preferred chemical tool for inhibiting CYP2E1 activity in cell-based models of drug- and alcohol-induced hepatotoxicity. Its superior inhibitory potency (Ki = 4.4 μmol/L) and significantly lower cytotoxicity compared to diallyl sulfide (DAS) enable long-term exposure studies without confounding cell death, providing clearer data on the CYP2E1-dependent mechanisms of toxicity from compounds like acetaminophen and ethanol [1][2].
Mechanistic Studies of ROS Scavenging and Oxidative Stress
For research focused on the direct chemical kinetics of antioxidant activity, AMS offers a distinct advantage. Its experimentally validated, 33-fold faster reaction rate constant for hydrogen peroxide (H₂O₂) scavenging compared to diallyl sulfide (DAS) makes it an ideal compound for quantifying the molecular basis of organosulfur-mediated antioxidant protection [1].
In Vivo Chemoprevention and Metabolic Enzyme Modulation Studies
In animal models, AMS provides a unique tool for studying the modulation of hepatic cytochrome P450 enzymes. It effectively suppresses CYP2E1 protein (47% reduction) while robustly inducing CYP1A2 protein (240% increase) over 8 weeks, a profile distinct from other garlic organosulfurs like DAS [1]. This differential regulation makes AMS valuable for dissecting the roles of Phase I enzymes in the activation and detoxification of chemical carcinogens.
Preclinical Research on Diabetes and Metabolic Complications
AMS is a validated, orally active compound for investigating therapeutic interventions in hyperglycemia and its associated complications. Its demonstrated in vivo efficacy in normalizing plasma glucose, restoring antioxidant enzyme activities, and attenuating glycoprotein components in a streptozotocin-induced rat model provides a strong foundation for its use in preclinical studies of diabetes and metabolic syndrome [1][2].
Application
Selection Property
Validation Focus
CYP2E1-mediated toxicity cell models
CYP2E1 inhibition profile
Cytotoxicity endpoint review
H₂O₂ scavenging kinetics studies
Reaction rate context
Antioxidant kinetics assay validation
Phase I enzyme modulation studies
CYP1A2/CYP2E1 induction profile
Chemoprevention model review
Metabolic disorder model research
In vivo metabolic endpoint context
Model-response endpoint validation
[1] Rahman MA, Gong Y, Kumar S. Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors. Pharmacol Res Perspect. 2017 Sep 27;5(5):e00362. doi: 10.1002/prp2.362. View Source
[2] Rahman MA, Gong Y, Kumar S. In vitro evaluation of structural analogs of diallyl sulfide as novel CYP2E1 inhibitors for their protective effect against xenobiotic-induced toxicity and HIV replication. Toxicol Lett. 2018 Aug;292:95-104. doi: 10.1016/j.toxlet.2018.04.022. View Source
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